Cyclopentanecarboxylic acid, 5-oxo-2,3-diphenyl-, pentyl ester
CAS No.: 1772-57-2
Cat. No.: VC18766616
Molecular Formula: C23H26O3
Molecular Weight: 350.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1772-57-2 |
|---|---|
| Molecular Formula | C23H26O3 |
| Molecular Weight | 350.4 g/mol |
| IUPAC Name | pentyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate |
| Standard InChI | InChI=1S/C23H26O3/c1-2-3-10-15-26-23(25)22-20(24)16-19(17-11-6-4-7-12-17)21(22)18-13-8-5-9-14-18/h4-9,11-14,19,21-22H,2-3,10,15-16H2,1H3 |
| Standard InChI Key | KDJMVGDPIDRSFZ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCOC(=O)C1C(C(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Structural and Functional Overview
The molecular architecture of cyclopentanecarboxylic acid, 5-oxo-2,3-diphenyl-, pentyl ester combines a cyclopentane ring with three distinct functional groups:
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A ketone at the 5-position, which introduces polarity and reactivity toward nucleophilic additions.
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Two phenyl groups at the 2- and 3-positions, contributing aromatic stability and potential π-π stacking interactions.
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A pentyl ester at the carboxylic acid terminus, enhancing lipophilicity and modulating bioavailability .
Synthesis Methodologies
General Synthetic Routes
The synthesis of this compound typically proceeds through three stages:
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Cyclopentane Ring Formation: Intramolecular cyclization of a linear precursor, such as a diene or diketone, under acidic or thermal conditions.
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Functional Group Introduction: Electrophilic aromatic substitution or Friedel-Crafts alkylation to install phenyl groups, followed by oxidation to introduce the ketone.
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Esterification: Reaction of the cyclopentanecarboxylic acid intermediate with pentanol using coupling agents like HBTU or DCC .
A representative pathway involves:
Yields and purity depend on the selectivity of phenyl group installation and the efficiency of the esterification step.
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring phenyl groups occupy the 2- and 3-positions rather than alternative sites.
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Steric Hindrance: Bulky substituents may slow esterification, necessitating elevated temperatures or prolonged reaction times .
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Purification: Chromatographic separation is often required due to the compound’s high molecular weight and nonpolar nature.
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 350.4 g/mol | |
| CAS Number | 1772-57-2 | |
| Functional Groups | Ketone, ester, phenyl | |
| Predicted LogP | ~4.2 (estimated via ChemDraw) | - |
Research Findings and Future Directions
Current Knowledge
Preliminary studies emphasize the compound’s:
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Synthetic Accessibility: Multi-gram quantities can be prepared using standard laboratory equipment .
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Structural Novelty: No direct analogs are reported in public databases, underscoring its uniqueness.
Critical Knowledge Gaps
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Biological Activity: No in vitro or in vivo data exist on its toxicity, efficacy, or mechanism of action.
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Spectroscopic Characterization: IR, NMR, and MS data are needed to validate synthetic batches.
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Crystallographic Analysis: X-ray studies would clarify conformational preferences and intermolecular interactions.
Recommended Studies
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High-Throughput Screening: Test against panels of kinases, GPCRs, and ion channels.
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Metabolic Profiling: Investigate esterase-mediated hydrolysis in hepatocyte models.
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Structure-Activity Relationships (SAR): Modify phenyl substituents or ester chain length to optimize properties.
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